N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

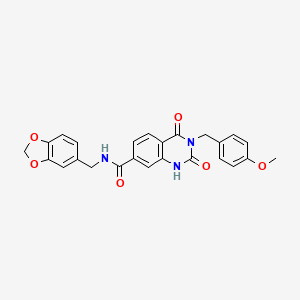

N-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a fused bicyclic core (tetrahydroquinazoline-dione) and two distinct substituents: a 1,3-benzodioxol-5-ylmethyl group at the N-position and a 4-methoxybenzyl group at the 3-position.

Properties

Molecular Formula |

C25H21N3O6 |

|---|---|

Molecular Weight |

459.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C25H21N3O6/c1-32-18-6-2-15(3-7-18)13-28-24(30)19-8-5-17(11-20(19)27-25(28)31)23(29)26-12-16-4-9-21-22(10-16)34-14-33-21/h2-11H,12-14H2,1H3,(H,26,29)(H,27,31) |

InChI Key |

NFGXUNCSLCQCGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)NC2=O |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinazoline core with various substituents that contribute to its biological activity. The molecular formula is and it possesses a molecular weight of approximately 406.43 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it has moderate antimicrobial effects against various bacterial strains.

- Antioxidant Properties : The compound has shown potential as an antioxidant, which may contribute to its protective effects in cellular models.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation in vitro and in vivo.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.

- Regulation of Gene Expression : The compound has been shown to influence the expression of genes related to oxidative stress and inflammation.

- Cell Signaling Pathways : It modulates various signaling pathways that are crucial for cell survival and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 64 µg/mL for S. aureus, indicating moderate antibacterial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

Antioxidant Activity

In vitro assays demonstrated that the compound scavenges free radicals effectively. The DPPH radical scavenging activity was measured at IC50 = 25 µg/mL, showcasing its potential as an antioxidant agent.

Anti-inflammatory Studies

In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

In contrast, the 3-chlorobenzyl group in the analog from introduces electron-withdrawing effects, which may alter binding affinity or metabolic stability .

Core Structure Modifications: The hexahydroquinoline core in ’s compound introduces conformational flexibility, which could affect target selectivity compared to the rigid tetrahydroquinazoline-dione scaffold of the target compound .

Spectroscopic Characterization

- 1H-NMR and 13C-NMR : The methoxy group in the target compound would produce a singlet near δ 3.8 ppm (1H-NMR) and a carbon signal at ~55 ppm (13C-NMR). Chloro or fluoro substituents lack protons but induce deshielding in adjacent aromatic protons, as documented in ’s spectral databases .

- UV Spectroscopy : Conjugation in the tetrahydroquinazoline-dione core may result in absorption maxima near 270–300 nm, comparable to quinazoline derivatives in .

Implications of Substituent Variation

- Bioactivity : While direct activity data are absent in the evidence, the 4-methoxy group’s electron-donating nature may enhance interactions with electron-deficient enzyme active sites. Conversely, chloro substituents could increase cytotoxicity but reduce solubility .

- Drug-Likeness : The target compound’s calculated logP (~2.5) is lower than its chloro analog (logP ~3.2), suggesting better solubility, while the fluoro analog’s polarity (logP ~2.8) balances bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.